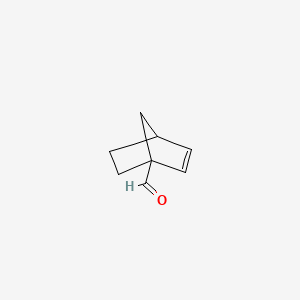

Norbornene carboxaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H10O |

|---|---|

分子量 |

122.16 g/mol |

IUPAC名 |

bicyclo[2.2.1]hept-2-ene-1-carbaldehyde |

InChI |

InChI=1S/C8H10O/c9-6-8-3-1-7(5-8)2-4-8/h1,3,6-7H,2,4-5H2 |

InChIキー |

USGVWYIULJMNJZ-UHFFFAOYSA-N |

正規SMILES |

C1CC2(CC1C=C2)C=O |

製品の起源 |

United States |

Synthesis Methodologies for Norbornene Carboxaldehyde and Its Analogues

Diels-Alder Cycloaddition Routes

The Diels-Alder reaction, a cornerstone of organic synthesis, remains the most fundamental method for producing the norbornene scaffold. wikipedia.org This pericyclic reaction involves the cycloaddition of a conjugated diene with an alkene (the dienophile) to form a cyclohexene (B86901) system. wikipedia.org

Cyclopentadiene (B3395910) and Acrolein Condensation Pathways

The primary industrial route to 5-norbornene-2-carboxaldehyde (B46079) involves the Diels-Alder reaction between cyclopentadiene (the diene) and acrolein (the dienophile). google.comgoogle.com This [4+2] cycloaddition reaction is efficient for creating the bicyclic aldehyde structure. wikipedia.orggoogle.com To achieve a high conversion rate, the dienophile typically requires electron-withdrawing groups, such as the aldehyde group in acrolein, which makes it sufficiently electron-poor to react readily with the diene. google.com The reaction directly yields a mixture of endo and exo isomers of 5-norbornene-2-carboxaldehyde.

Stereochemical Control and Isomer Ratio Optimization in Diels-Alder Reactions

A key feature of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo isomers. wikipedia.org In the reaction between cyclopentadiene and acrolein, the endo isomer is generally the kinetically favored product due to favorable secondary orbital interactions between the developing pi system and the substituent on the dienophile. wikipedia.orgscirp.org

However, the exo isomer is thermodynamically more stable. This stability difference allows for the isomerization of the endo product to the exo form, particularly under basic conditions or at elevated temperatures. scirp.org Research has shown that the endo/exo ratio can be manipulated. For instance, conventional Diels-Alder synthesis of methyl 5-norbornene-2-carboxylate, a related derivative, typically yields an 80/20 endo/exo ratio. scirp.orgscirp.org This ratio can be shifted toward the exo isomer through base-promoted isomerization. scirp.org Studies have explored various bases and temperatures to optimize the formation of the desired exo product, which is often more valuable for specific applications like photoresist monomers and ring-opening metathesis polymerization (ROMP). scirp.org

Interactive Table: Effect of Reaction Conditions on Isomerization of 2-Formyl-5-Norbornene This table illustrates the influence of different bases and temperatures on the exo/endo isomer ratio, demonstrating the potential for optimizing stereochemical outcomes. Data is derived from experiments on the isomerization of an endo-rich starting material. google.com

| Base (Catalyst) | Solvent | Temperature (°C) | Reaction Time (hours) | Final Exo/Endo Ratio |

| Diazabicycloundecene (DBU) | Toluene | 80 | 6 | 0.30 |

| Sodium tert-butoxide (tBuONa) | THF | Room Temp | 24 | 82/18 (exo/endo) scirp.orgresearchgate.net |

| Potassium hydroxide (B78521) (KOH) | THF | Room Temp | 24 | 40/60 (exo/endo) researchgate.net |

| DBU | Chloroform | 80 | 6 | 0.22 |

| DBU | Ethyl Acetate | 80 | 6 | 0.27 |

| DBU | t-Butanol | 80 | 6 | 0.31 |

Note: Ratios from reference google.com are presented as a single value (exo/endo), while ratios from scirp.orgresearchgate.net are explicitly noted.

Advanced Synthetic Approaches

Beyond the traditional Diels-Alder reaction, more advanced methods have been developed to enhance the synthesis of norbornene carboxaldehyde and its analogues, focusing on efficiency, stereoselectivity, and molecular complexity.

Microreactor Synthesis Techniques for Enhanced Efficiency

The use of continuous-flow microreactors represents a significant process intensification for the synthesis of 5-norbornene-2-carboxaldehyde. google.com This technology addresses issues found in conventional batch processes, such as long reaction times and the formation of polymer byproducts that can foul equipment. google.com By conducting the Diels-Alder reaction between cyclopentadiene and acrolein in a microreactor, significant improvements in efficiency are achieved. These systems, which consist of micromixers and microchannel reactors, offer superior heat and mass transfer compared to batch reactors. researchgate.net This allows the reaction to be run at high temperatures and pressures, drastically reducing reaction times from hours to minutes or even seconds, while achieving high yields and selectivity. google.com

Interactive Table: Microreactor Synthesis of 5-Norbornene-2-Carboxaldehyde The following table summarizes typical operating parameters and performance metrics for the continuous-flow synthesis of 5-norbornene-2-carboxaldehyde, highlighting the efficiency of microreactor technology. google.com

| Parameter | Value | Reference |

| Reactants | Acrolein, Cyclopentadiene | google.com |

| Reactor Type | Micromixer, Microchannel Reactor | |

| Temperature | 25–160 °C | google.com |

| Pressure | 1.5–3 MPa | google.com |

| Residence/Reaction Time | 30–60 seconds | google.com |

| Conversion | 98–99.5% | |

| Yield | >94% | google.com |

Stereoselective Formation of Saturated Norbornane Carboxaldehyde Analogues

The synthesis of the saturated analogue, norbornane-2-carboxaldehyde, with high stereochemical purity is also of significant interest. While this can be achieved by the selective hydrogenation of the carbon-carbon double bond in 5-norbornene-2-carboxaldehyde, other more direct and highly stereoselective methods have been developed. tandfonline.com

A notable advanced approach is the facile, one-step synthesis from norbornene using potassium tetracarbonylhydridoferrate. tandfonline.comtandfonline.com This method is rapid, inexpensive, and highly stereoselective, producing the exo-isomer with high purity. tandfonline.com The reaction proceeds efficiently under a carbon monoxide atmosphere, leading to significantly higher yields compared to reactions run under an inert argon atmosphere. tandfonline.com

Interactive Table: Stereoselective Synthesis of exo-Norbornane-2-Carboxaldehyde This table presents the results from the synthesis of exo-norbornane-2-carboxaldehyde using potassium tetracarbonylhydridoferrate, showing the effect of the reaction atmosphere on yield. tandfonline.com

| Run | Reactant | Reagent | Atmosphere | Yield (%) | Exo/Endo Ratio |

| 1 | Norbornene | KHFe(CO)₄ | Argon | 50 | 95/5 |

| 2 | Norbornene | KHFe(CO)₄ | Carbon Monoxide (1 atm) | 76 | 95/5 |

Multi-component Reaction Cascades for Complex Scaffold Construction

The norbornene scaffold is a valuable building block in multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single, highly atom-economical step. tcichemicals.comscispace.com In these reactions, three or more reactants combine to form a product that contains portions of all starting materials. tcichemicals.com

Norbornene derivatives, including the aldehyde, are used in various MCRs. For example, this compound can be a component in the Ugi reaction, a four-component reaction that is highly versatile for creating diverse molecular libraries. tcichemicals.comnih.gov Additionally, the strained bicyclic system of norbornene derivatives can participate in transition-metal-catalyzed MCRs. Nickel-catalyzed three-component reactions, such as the carboacylation of norbornenes, have been developed to create complex difunctionalized products with high stereoselectivity. beilstein-journals.org In other examples, derivatives like 5-norbornene-2-carboxylic acid have been used as mediators in palladium-catalyzed three-component reactions to synthesize other complex molecules. mdpi.com These MCR strategies leverage the unique reactivity of the norbornene framework to rapidly build intricate polycyclic structures. scispace.comnih.gov

Preparation of Functionalized Norbornene Monomers and Derivatives

The synthesis of functionalized norbornene monomers, including this compound, is a cornerstone for the development of advanced polymers and materials. These monomers are typically prepared through cycloaddition reactions, with subsequent modifications to introduce various functional groups. The primary methods involve the Diels-Alder reaction and further derivatization of the norbornene scaffold.

A foundational method for synthesizing this compound is the Diels-Alder reaction between cyclopentadiene and acrolein. prepchem.comtandfonline.com This [4+2] cycloaddition is highly efficient for creating the bicyclic norbornene structure. The process can be initiated by cracking dicyclopentadiene (B1670491) to yield cyclopentadiene, which is then reacted with acrolein. prepchem.com This reaction typically yields 5-norbornene-2-carboxaldehyde, which serves as a crucial intermediate for more complex derivatives. prepchem.comgoogle.com For instance, it can be further reacted with formaldehyde (B43269) to produce other functional monomers like 5-norbornene-2,2-dimethanol. prepchem.com

An alternative approach allows for the direct, one-step synthesis of the saturated analogue, exo-norbornane-2-carboxaldehyde, from norbornene. This has been achieved with high stereoselectivity using potassium tetracarbonylhydridoferrate. tandfonline.comtandfonline.com The reaction conditions can be optimized to significantly improve the yield, as detailed in the table below. tandfonline.com

Table 1: Synthesis of exo-Norbornane-2-carboxaldehyde from Norbornene

| Run | Atmosphere | Norbornene (mmol) | KHFe(CO)₄ (mmol) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Argon | 33 | 11 | 48 | 50 | tandfonline.com |

| 2 | Carbon Monoxide (1 atm) | 33 | 11 | 18 | 76 | tandfonline.com |

| 3 | Carbon Monoxide (1 atm) | 33 | 11 | 48 | 165* | tandfonline.com |

Yield based on iron pentacarbonyl, indicating a pseudocatalytic character.

The versatility of the norbornene structure allows for the introduction of a wide array of functional groups, leading to a diverse family of monomers for applications such as Ring-Opening Metathesis Polymerization (ROMP). caltech.edutandfonline.com The synthesis of these functionalized derivatives often starts with cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640), which is readily available through the Diels-Alder reaction of cyclopentadiene and maleic anhydride. acs.orgbu.edu.egresearchgate.net

This anhydride is a versatile precursor for creating monomers with various functionalities. For example:

Amide and Acid Derivatives : It can be reacted with amino acid esters, such as L-leucine methyl ester, to form N,N'-(exo-bicyclo[2.2.1]hept-5-en-2,3-diyldicarbonyl) bis-L-leucine methyl ester. Subsequent alkaline hydrolysis yields the corresponding dicarboxylic acid monomer. acs.org

Imide Derivatives : Functionalized imide monomers are synthesized by reacting the anhydride with appropriate amines. A novel carbazole-pendant norbornene-dicarboximide monomer (CA-NDI) was synthesized through this route for subsequent polymerization. bu.edu.eg

Ester Derivatives : Norbornene dicarboxylic esters can be synthesized via the reaction between maleate (B1232345) and cyclopentadiene. scientific.net

The direct functionalization of cyclopentadiene with dienophiles containing electron-withdrawing groups is another common strategy. This approach has been used to synthesize norbornene derivatives containing nitrile (CN), phosphonate, and ester groups through facile Diels-Alder reactions. researchgate.net The table below summarizes various synthetic routes to functionalized norbornene monomers.

Table 2: Synthesis of Various Functionalized Norbornene Monomers

| Monomer Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Norbornene-2-carboxaldehyde | Cyclopentadiene, Acrolein | Diels-Alder Reaction | 79% | prepchem.com |

| exo-Norbornane-2-carboxaldehyde | Norbornene, Potassium tetracarbonylhydridoferrate | Carbon Monoxide (1 atm) | 76% | tandfonline.com |

| N,N'-(exo-bicyclo[2.2.1]hept-5-en-2,3-diyldicarbonyl) bis-L-leucine methyl ester | cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, L-leucine methyl ester hydrochloride | EDC·HCl in CH₂Cl₂ | 75% | acs.org |

| N,N'-(exo-bicyclo[2.2.1]hept-5-en-2,3-diyldicarbonyl) bis-L-leucine | N,N'-(...)-bis-L-leucine methyl ester | Alkaline Hydrolysis | 80% | acs.org |

These synthetic methodologies provide a robust toolkit for creating a wide range of norbornene-based monomers. The ability to precisely control the functionality of the monomer is critical for tailoring the properties of the resulting polymers for specific advanced applications. scirp.org

Polymerization Studies of Norbornene Carboxaldehyde Derivatives

Addition Polymerization Mechanisms

Addition polymerization of norbornene derivatives, particularly those containing functional groups like carboxaldehyde, presents a unique challenge due to the potential for the functional group to interact with and deactivate the catalyst. However, significant progress has been made, especially utilizing late-transition metal catalysts.

Vinyl-Type Polymerization Catalysis (e.g., Palladium-catalyzed Systems)

Palladium-based catalytic systems have been extensively studied for the vinyl-type addition polymerization of norbornene and its functionalized derivatives. Cationic palladium complexes, particularly those stabilized with arsine and stibine (B1205547) ligands, have demonstrated high activity for norbornene polymerization. researchgate.net In contrast, neutral palladium complexes often show little to no activity, typically producing only small oligomers. researchgate.net

The polymerization proceeds via a coordination-insertion mechanism. The norbornene monomer coordinates to the palladium center, followed by insertion into the palladium-alkyl bond, leading to chain growth. For the polymerization of 5-norbornene-2-carboxaldehyde (B46079), the presence of the oxygen-donor group can compete with the olefin for coordination to the palladium center, which can inhibit the reaction. researchgate.net Despite this, successful polymerization has been achieved.

Research has shown that palladium(II) catalysts, when activated with a cocatalyst like modified methylaluminoxane (B55162) (MMAO), can exhibit high catalytic activity. researchgate.net For instance, certain palladium complexes have achieved activities as high as 5.9 x 10^6 g of polynorbornene per mole of palladium per hour. researchgate.net The structure of the resulting polymer is a saturated, chain-growth polymer with the norbornene ring intact as a repeating unit (2,3-enchained).

Table 1: Palladium Catalysts in Vinyl-Type Polymerization of Norbornene Derivatives

| Catalyst System | Monomer(s) | Key Findings | Reference |

|---|---|---|---|

| Cationic trans-[Pd(C6F5)L2(NCMe)]BF4 (L = arsines, stibines) | Norbornene, 5-Norbornene-2-carboxaldehyde | Good activity for homopolymerization and copolymerization. Aldehyde group can inhibit the reaction. | researchgate.net |

| Neutral trans-[Pd(C6F5)XL2] (X = Cl, Br) | Norbornene | Almost inactive, produces only small amounts of oligomers. | researchgate.net |

| (pyridyl)imine Pd(II) complexes / MMAO | Norbornene | Showed catalytic activity of 17.6 x 10³ g(PNBE)·mol(M)⁻¹·h⁻¹. | ukzn.ac.za |

Norbornene Carboxaldehyde as a Functionalized Monomer in Copolymerization Strategies

This compound is a valuable functionalized monomer that can be incorporated into polymer chains to introduce reactive aldehyde groups. These groups can then be used for post-polymerization modifications. Copolymerization of norbornene (NB) with 5-norbornene-2-carboxaldehyde (NB-CHO) has been successfully achieved using cationic palladium catalysts. researchgate.net

The synthesis of end-functionalized polynorbornenes (PNBs) and poly(ethylidene norbornene)s (PENBs) has been accomplished using a palladium catalyst in conjunction with a chain transfer agent (CTA) like 10-undecenal. osti.gov This method allows for the production of polymers with terminal aldehyde groups in high yields. osti.gov

Influence of Ligand Design and Catalyst Activity on Polymerization Outcomes

The design of the ligand coordinated to the metal center plays a crucial role in determining the activity and stability of the catalyst, and consequently, the outcome of the polymerization. For palladium-catalyzed systems, the nature of the ancillary ligands is critical. Cationic complexes with weakly coordinating ligands are generally more active. For instance, complexes with arsine and stibine ligands are effective, while those with more strongly coordinating phosphine (B1218219) ligands can be less so. researchgate.net The use of a fluorinated arsine ligand, AsPh2(C6Cl2F3), resulted in a highly active catalyst that also facilitated spectroscopic studies of the reaction. researchgate.net

In nickel- and palladium-catalyzed vinyl addition polymerization of norbornene using (pyridyl)imine ligands, the choice of the metal center is of absolute importance for achieving high catalytic activity. ukzn.ac.za Studies on α-diamine palladium complexes showed that increasing the steric bulk of the ligand can lead to higher activity in norbornene polymerization. mdpi.com The electronic properties of the ligands also have a significant impact; electron-withdrawing groups on the ligand can enhance the catalytic activity of titanium complexes for norbornene polymerization. researchgate.net

The choice of cocatalyst is also critical. Modified methylaluminoxane (MMAO) is frequently used to activate late-transition metal pre-catalysts for norbornene polymerization. ukzn.ac.za The ratio of cocatalyst to catalyst can be optimized to achieve maximum activity. ukzn.ac.za

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins like norbornene and its derivatives. It is particularly valued for its ability to proceed in a living manner, offering excellent control over polymer molecular weight and architecture.

Living ROMP of this compound-Based Monomers

Living ROMP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). acs.org This is achieved when the rate of initiation is fast and quantitative, and in the absence of chain transfer and termination reactions. umich.edu Molybdenum-alkylidene initiators are particularly effective for the ROMP of norbornene derivatives because they initiate polymerization rapidly and quantitatively, and the resulting propagating species are stable. umich.edunih.gov

The polymerization of norbornene-based monomers, including those with functional groups, using well-defined initiators like Grubbs' catalysts (ruthenium-based) or Schrock catalysts (molybdenum-based) demonstrates the characteristics of a living polymerization. acs.orgnih.gov A linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio is a key indicator of a living system. acs.org This control enables the synthesis of well-defined homopolymers and block copolymers. acs.orgnih.gov

Table 2: Initiators for Living ROMP of Norbornene Derivatives

| Initiator Type | Monomer Type | Key Features of Polymerization | Reference |

|---|---|---|---|

| Molybdenum-alkylidene (Schrock) | Mesogenic norbornene derivatives | Fast and quantitative initiation, stable chain ends, narrow molecular weight distributions. | umich.edu |

| Grubbs' Third Generation (G3) | N-Amino Norbornene Imides | Produces well-defined polymers with controlled molecular weights and narrow dispersities (Đ ≤ 1.11). | acs.orgnih.gov |

Synthesis and End-Functionalization of ROMP Polymers with Aldehyde Termination

A significant advantage of using molybdenum and tungsten-based ROMP catalysts is the reactivity of the propagating metal-carbene species toward aldehydes. This reactivity allows for a straightforward and efficient method of terminating the polymerization and simultaneously introducing an aldehyde group at the polymer chain end. core.ac.uk This process occurs via a Wittig-type reaction between the polymer-metal double bond and the carbonyl group of the aldehyde. rsc.org

This strategy has been employed to create a variety of end-functionalized polymers. For example, linear and star-shaped polynorbornenes have been synthesized and subsequently terminated with various substituted carboxaldehydes, such as oligo(thiophene) carboxaldehydes, to create precisely functionalized materials. nih.govrsc.org

In contrast, the widely used ruthenium-based Grubbs' catalysts are generally tolerant of aldehyde functionalities. nih.gov This stability makes them unsuitable for this specific Wittig-type termination reaction, and alternative strategies are required for the end-functionalization of polymers prepared with these catalysts. core.ac.uk20.210.105 The synthesis of aldehyde end-capped polymers using ruthenium catalysts often involves the use of specific chain transfer agents or functionalized terminating agents that react via different mechanisms. nih.govacs.org

Design and Synthesis of Star-Shaped Polymer Architectures via ROMP

The synthesis of star-shaped polymers utilizing norbornene and its derivatives through Ring-Opening Metathesis Polymerization (ROMP) represents a significant area of research in polymer chemistry. These architectures, consisting of multiple linear polymer "arms" radiating from a central core, offer unique properties compared to their linear counterparts. A prevalent method for their creation is the "in and out" or "core-first" approach, which involves a sequential, one-pot process. mdpi.com

This process typically begins with the living ROMP of norbornene, initiated by a suitable catalyst, often a molybdenum-alkylidene complex like Mo(CHCMe2Ph)(N-2,6-iPr2C6H3)(OtBu)2, to form the initial polymer arms. mdpi.com This is followed by the introduction of a cross-linking agent, which reacts to form the core of the star polymer. Subsequently, additional norbornene monomer can be added to extend the arms from the newly formed core. The final and crucial step involves the termination of the living polymer chains. This is where this compound or other aldehyde-containing molecules play a key role. The living molybdenum-alkylidene species at the ends of the polymer arms are highly reactive towards aldehydes, undergoing a Wittig-type reaction. nih.gov This reaction not only terminates the polymerization but also installs the aldehyde's functional group at the periphery of the star polymer's arms. mdpi.com

Researchers have explored various factors to control the synthesis and achieve high molecular weight star polymers with a uniform (unimodal) molecular weight distribution. A key finding is that conducting the core formation step under highly diluted conditions, where the cross-linker is reacted in the presence of norbornene, is effective in producing these well-defined, high molecular weight structures. mdpi.com The versatility of this method allows for the introduction of a wide range of functionalities onto the surface of the star polymer by simply choosing an appropriate aldehyde for the termination step. mdpi.comresearchgate.net For instance, oligo(thiophene) carboxaldehydes have been used to create star-shaped ROMP polymers with unique photophysical properties, such as blue emission. nih.govacs.org

Table 1: Research Findings on Star-Shaped Polymer Synthesis via ROMP

| Initiator/Catalyst | Monomer(s) | Cross-linker | Terminating Agent (Aldehyde) | Key Findings |

|---|---|---|---|---|

| Mo(CHCMe2Ph)(N-2,6-iPr2C6H3)(OtBu)2 | Norbornene (NBE) | 1,4,4a,5,8,8a-hexahydro-1,4,5,8-exo-endo-dimethanonaphtalene | Oligo(thiophene) carboxaldehydes | Facile one-pot synthesis of soluble, end-functionalized star polymers with unique emission properties. nih.gov |

| Mo(CHCMe2Ph)(N-2,6-iPr2C6H3)(OtBu)2 | Norbornene (NBE) | Not explicitly stated, but a cross-linking reagent is used. | Pyridine (B92270) carboxaldehyde (implied) | The "in and out" approach allows for the synthesis of high molecular weight star polymers with unimodal molecular weight distributions. mdpi.com |

| Molybdenum-alkylidene catalyst | Norbornene (NBE) | Cross-linking reagent | Aldehyde | The method allows for the controlled synthesis of highly branched star-shaped ROMP polymers with various end groups. researchgate.net |

| Molybdenum-initiated polynorbornene | Not applicable | Not applicable | 1,3,5-benzene-tricarbaldehyde | A trifunctional aldehyde quencher was used to create star-shaped polymers from living polynorbornene. 20.210.105 |

Amphiphilic Block Copolymer Synthesis and Self-Assembly Behavior

Amphiphilic block copolymers, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments, are of great interest due to their ability to self-assemble into various nanostructures in a selective solvent. This compound and its derivatives are valuable components in the synthesis of such polymers, often forming the basis for one of the blocks.

One synthetic strategy involves the use of ROMP to create diblock or triblock copolymers. For instance, a novel amphiphilic diblock copolymer, PNCHO-b-PNTEG, was synthesized using a third-generation Grubbs catalyst. nih.gov This polymer consists of a hydrophobic block derived from a norbornene monomer carrying a benzaldehyde (B42025) group (PNCHO) and a hydrophilic block with dendritic triethylene glycol (TEG) moieties (PNTEG). nih.gov The synthesis was rapid and resulted in a well-defined polymer structure. nih.gov Due to their amphiphilic nature, these copolymers can self-assemble in aqueous solutions to form structures like spherical micelles, where the hydrophobic blocks form the core and the hydrophilic blocks form the outer shell or corona. nih.gov

The functional groups present in the blocks also play a crucial role. The benzaldehyde groups in the hydrophobic block of PNCHO-b-PNTEG, for example, can be used for further chemical modification, such as conjugating molecules through pH-sensitive Schiff base linkages. nih.gov This opens up possibilities for applications in areas like drug delivery, where the release of a therapeutic agent can be triggered by a change in pH. researchgate.net The synthesis of bottlebrush block copolymers, where polymeric side chains are grafted onto a polymer backbone, also utilizes norbornene-based monomers. acs.org These complex architectures can self-assemble into unique morphologies like "hamburger-like" or "worm-like" structures in aqueous media. acs.org

Table 2: Research Findings on Amphiphilic Block Copolymer Synthesis and Self-Assembly

| Copolymer System | Synthesis Method(s) | Self-Assembled Morphologies | Key Findings |

|---|---|---|---|

| PNCHO-b-PNTEG (Polynorbornene benzaldehyde-block-Polynorbornene triethylene glycol) | ROMP (Grubbs' 3rd gen. catalyst) | Near-spherical micelles | Rapid, controlled synthesis of an amphiphilic diblock copolymer capable of self-assembly and further conjugation via the benzaldehyde group. nih.gov |

| Poly(norbornene)-block-poly(ethylene oxide) (NO and NON) | ROMP and Living Anionic Polymerization | Spherical micelles, worm-like micelles, vesicles, microgels | The polymer architecture (diblock vs. triblock) significantly influences the self-assembled morphology. rsc.org |

| ABCD Bottlebrush Copolymers (with norbornene-based macromonomers) | ROMP (grafting-through) | "Hamburger-like", "worm-like", "trefoil-like" | Tetrablock bottlebrush copolymers with multiple incompatible blocks self-assemble into complex, multicompartment nanostructures. acs.org |

| (Oxa-)norbornene derived block copolymers | ROMP | Micelles | The resulting polymers self-assemble into micelles with amine-reactive cores, which can be crosslinked to form pH-sensitive nanogels. digitellinc.com |

Catalytic Reactions and Mechanistic Investigations Involving Norbornene Carboxaldehyde

Palladium/Norbornene Cooperative Catalysis (Catellani-Type Reactions)

Palladium/norbornene (Pd/NBE) cooperative catalysis enables the simultaneous functionalization at both the ortho and ipso positions of aryl halides, merging the principles of cross-coupling and C-H activation. nih.govaablocks.com The reaction proceeds through a complex catalytic cycle involving various oxidation states of palladium, typically Pd(0), Pd(II), and Pd(IV). wikipedia.orgbohrium.com The versatility of this catalytic system has led to the development of numerous transformations, including alkylations, arylations, aminations, and acylations. acs.orgorganicreactions.org

The catalytic cycle of a Pd(0)-initiated Catellani-type reaction typically commences with the oxidative addition of an aryl halide (ArX) to a Pd(0) species, forming an arylpalladium(II) intermediate. wikipedia.orgnih.gov This step is followed by the migratory insertion of norbornene into the Ar-Pd bond. nih.govresearchgate.net A key feature of the resulting norbornylpalladium intermediate is its inability to undergo β-hydride elimination due to the rigid, strained structure of the norbornyl group, which prevents the formation of a planar transition state. wikipedia.org

This stable intermediate then undergoes an intramolecular C-H activation at the ortho position of the aryl ring, leading to the formation of a five-membered palladacycle known as the aryl-norbornyl-palladacycle (ANP) intermediate. aablocks.comnih.gov This ANP intermediate is a crucial juncture in the catalytic cycle. It can then react with an electrophile in a second oxidative addition step, forming a Pd(IV) species. wikipedia.orgaablocks.com Subsequent reductive elimination forges a new bond at the ortho position. wikipedia.org The final stages of the cycle involve the extrusion of norbornene (β-carbon elimination) and a terminating cross-coupling reaction at the ipso position, which regenerates the active Pd(0) catalyst. wikipedia.orgnih.gov

General Steps in Pd(0)-Initiated Catellani Reaction

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Arylpalladium(II) halide |

| 2. Carbopalladation | Norbornene inserts into the aryl-palladium bond. | Aryl-norbornyl-palladium(II) |

| 3. C-H Activation | Intramolecular activation of an ortho C-H bond. | Aryl-norbornyl-palladacycle (ANP) |

| 4. Second Oxidative Addition | The ANP reacts with an electrophile. | Pd(IV) intermediate |

| 5. Reductive Elimination | Formation of the ortho-functionalized product. | Norbornyl-palladium(II) |

| 6. Norbornene Extrusion | β-carbon elimination of norbornene. | Arylpalladium(II) |

In contrast to the Pd(0)-initiated pathway that starts with aryl halides, Pd(II)-initiated Catellani-type reactions begin with the formation of an aryl-Pd(II) species through alternative routes such as directed C-H activation of arenes, N-H activation of indoles, or transmetalation with aryl nucleophiles like arylboronic acids. nih.govaablocks.comsnnu.edu.cn Once the aryl-Pd(II) intermediate is formed, the catalytic cycle proceeds in a similar fashion to the Pd(0)-initiated pathway. aablocks.comresearchgate.net

The migratory insertion of norbornene is followed by a subsequent C-H activation to form the key ANP intermediate. aablocks.comsnnu.edu.cn This intermediate then reacts with an electrophile, undergoes reductive elimination, and extrudes norbornene. aablocks.com A key difference in some Pd(II)-initiated cycles is the regeneration of the Pd(II) catalyst, which may require an external oxidant. aablocks.comresearchgate.net This approach has significantly broadened the scope of the Catellani reaction, allowing for the functionalization of substrates that are not amenable to the traditional Pd(0) pathway. aablocks.comsnnu.edu.cn

For instance, the borono-Catellani reaction starts with the transmetalation of an aryl boronic acid with a Pd(II) catalyst to generate the aryl-Pd(II) species. aablocks.comresearchgate.net The cycle then continues with norbornene insertion, C-H activation, reaction with an alkyl halide, reductive elimination, and norbornene extrusion, ultimately coupling with an olefin to provide the final product and a Pd(0) species that is reoxidized to Pd(II). aablocks.com

Norbornene plays a multifaceted and indispensable role in these catalytic cycles. acs.orgbohrium.com Its primary function is to act as a transient mediator that facilitates the activation of otherwise unreactive C-H bonds. researchgate.nethandwiki.org After the initial carbopalladation, the rigid bicyclic structure of norbornene holds the palladium catalyst in close proximity to the aryl ring, promoting the intramolecular C-H activation at the ortho position. wikipedia.orgbohrium.com This "scaffolding" effect is crucial for the formation of the stable ANP intermediate. acs.orgresearchgate.net

Furthermore, the strained nature of the norbornene double bond makes its insertion into the aryl-palladium bond favorable. handwiki.org Crucially, the resulting alkylpalladium species is conformationally constrained, which prevents β-hydride elimination, a common deactivation pathway in palladium catalysis. wikipedia.org This stability allows the catalytic intermediate to persist and engage in further reactions. wikipedia.org At the end of the functionalization sequence, the steric hindrance within the complex facilitates the extrusion of norbornene, allowing the catalytic cycle to be completed. acs.orgresearchgate.net

Recent advancements in Catellani-type reactions have introduced decarbonylative strategies, expanding the range of accessible starting materials to include readily available carboxylic acid derivatives like thioesters. nih.govacs.orgnih.gov In this approach, a palladium catalyst promotes the decarbonylation of an aromatic thioester, which is followed by the standard norbornene-mediated ortho-C-H functionalization and ipso-termination. nih.govresearchgate.netacs.org

This domino process allows for the construction of polysubstituted arenes from simple aromatic acids. nih.govacs.org The reaction is typically redox-neutral and can be performed under base-free conditions. nih.gov The termination step is also flexible, with various moieties such as alkenyl, alkyl, aryl, and sulfur groups being successfully introduced at the ipso-position through Heck reactions, Suzuki couplings, alkylations, and thiolations. nih.govacs.org This methodology has proven valuable for the late-stage functionalization of complex molecules, including drug derivatives. nih.govresearchgate.net

Examples of Decarbonylative Difunctionalization Terminations

| Termination Reaction | Coupling Partner | Introduced Group at ipso-position |

|---|---|---|

| Heck Reaction | Alkenes | Alkenyl |

| Suzuki Coupling | Arylboronic acids | Aryl |

| Alkylation | Alkyl halides | Alkyl |

The principles of palladium/norbornene cooperative catalysis have been extended beyond aromatic substrates to the challenging distal C-H functionalization of alkenes. nih.govacs.orgnih.gov This strategy provides a novel route to synthesize trisubstituted olefins with high regio- and stereoselectivity. nih.govacs.org The reaction is initiated by a directed C-H palladation at the proximal position of the alkene, guided by a suitable directing group. nih.govfao.org

Following this initial activation, norbornene insertion occurs, followed by a second C-H palladation at the distal position of the alkene, forming an alkenyl-norbornyl palladacycle. nih.govacs.org This intermediate can then react with various electrophiles, such as aryl iodides or alkyl halides, to install a functional group at the distal carbon. nih.govnih.govresearcher.life The catalytic cycle is completed by the extrusion of norbornene and reprotonation at the proximal position. nih.govacs.org This methodology overcomes challenges associated with the inherent reactivity of the olefin π-bond, which could otherwise lead to undesired side reactions. nih.gov

Controlling regioselectivity and site-selectivity is a central challenge in C-H functionalization chemistry. In the context of palladium/norbornene catalysis, several strategies have been developed to achieve precise control over the reaction outcome. The inherent mechanism of the Catellani reaction provides a high degree of ortho-selectivity due to the formation of the five-membered palladacycle. wikipedia.orgbohrium.com

However, achieving meta-selectivity has been a more significant challenge. This has been accomplished through the use of specifically designed directing groups and modified norbornenes. handwiki.orgrsc.org For example, an amide directing group can initiate an ortho C-H activation, and a subsequent norbornene-mediated relay of the palladium catalyst to the meta position enables functionalization at that site. handwiki.org The use of tailored ligands, such as pyridine (B92270) or quinoline (B57606) derivatives, is also crucial in preventing side reactions and favoring the desired meta-functionalization pathway. handwiki.orgrsc.org DFT calculations have shown that the choice of ligand and norbornene can influence the energy barriers of different pathways, thereby controlling the selectivity. rsc.org

Furthermore, the "ortho constraint," where a substituent at the ortho position is often required for efficient mono-functionalization, has been addressed by using structurally modified norbornenes. nih.govresearchgate.net These modified mediators can promote the desired β-carbon elimination of norbornene even in the absence of an ortho substituent, preventing di-ortho-functionalization or the formation of side products. nih.gov

Other Transition Metal Catalyzed Transformations

Rhodium-Catalyzed Processes, including Dehydroformylation and σ-Norbornenylrhodium Complex Formation

Rhodium catalysts are pivotal in various transformations involving norbornene carboxaldehyde and its derivatives. One significant process is the rhodium-catalyzed transfer dehydroformylation. In this reaction, a rhodium(I)/xantphos (B1684198) catalyst system can facilitate the conversion of aldehydes to vinyl boronates in a one-pot sequence. This process involves the dehydroformylation of the aldehyde to an alkene, followed by a transfer borylation. Norbornene can be employed as a strained olefin acceptor in such reactions, highlighting its role in facilitating the catalytic cycle.

The mechanism of rhodium-catalyzed dehydroformylation generally involves the oxidative addition of the aldehyde's formyl C-H bond to the rhodium center. This is followed by decarbonylation and β-hydride elimination to yield the corresponding alkene. The choice of counterion and the use of a strained olefin acceptor like norbornene are crucial for the success of these transformations, which are compatible with a range of functional groups.

Furthermore, rhodium complexes can engage with norbornene derivatives to form stable organometallic intermediates. For instance, σ-norbornenylrhodium(III) complexes have been synthesized and characterized. These complexes can be formed through processes involving the reaction of rhodium precursors with norbornadiene and subsequent transformations. While not directly starting from this compound, these studies provide insight into the fundamental interactions between rhodium and the norbornenyl scaffold, which are relevant to understanding potential catalytic intermediates in reactions involving this compound.

A proposed mechanistic pathway for rhodium-catalyzed transfer hydroformylation, the reverse of dehydroformylation, involves several key steps as detailed in the table below.

| Step | Description |

| Oxidative Addition | The formyl C-H bond of the aldehyde undergoes oxidative addition to the Rh(I) center. |

| Deprotonation | A counterion assists in the deprotonation at the metal center. |

| Decarbonylation | A carbonyl group is eliminated from the rhodium complex. |

| β-Hydride Elimination | An alkene is formed through the elimination of a β-hydride. |

| Olefin Exchange | The newly formed alkene is exchanged with a formyl acceptor, such as norbornene. |

| Olefin Insertion | The formyl acceptor inserts into the Rh-H bond. |

| Carbonyl Insertion | A carbonyl group inserts into the Rh-C bond. |

| Protonation | The final product is released upon protonation. |

This table provides a generalized mechanistic pathway for rhodium-catalyzed transfer hydroformylation.

Nickel-Catalyzed Domino Reactions and Carboacylation Processes

Nickel catalysis has emerged as a powerful tool for the functionalization of norbornene derivatives through domino reactions and carboacylation processes. These methods allow for the construction of complex molecular architectures in a single step.

Nickel-catalyzed three-component 1,2-carboacylation of alkenes, including norbornene, has been developed to forge multiple C-C bonds. This reaction can activate secondary and tertiary alkyl bromides. The operational simplicity, ready availability of substrates, and broad substrate applicability make this a valuable synthetic method.

Domino reactions initiated by nickel catalysts provide efficient pathways to complex organic structures. For instance, a nickel-catalyzed domino reaction can combine an intramolecular cross-electrophile coupling (XEC) with a dicarbofunctionalization reaction. Such multicomponent transformations can create multiple new carbon-carbon bonds and strained ring systems.

The general mechanism for nickel-catalyzed carboacylation of norbornene derivatives often involves the following key steps:

| Step | Description |

| Oxidative Addition | The active Ni(0) catalyst undergoes oxidative addition to an acyl source. |

| Migratory Insertion | The norbornene derivative inserts into the Ni-acyl bond, typically with exo-selectivity. |

| Transmetalation | A second coupling partner, such as an organoboron reagent, undergoes transmetalation with the nickel complex. |

| Reductive Elimination | The final carboacylated product is released through reductive elimination, regenerating the Ni(0) catalyst. |

This table outlines a plausible catalytic cycle for the nickel-catalyzed carboacylation of norbornenes.

Hydrazine-Catalyzed Carbonyl-Olefin Metathesis of Norbornenes

Carbonyl-olefin metathesis represents a powerful strategy for the formation of new carbon-carbon double bonds. Hydrazine-catalyzed ring-opening carbonyl-olefin metathesis (ROCOM) has been successfully applied to norbornene substrates. This reaction is a subject of both experimental and computational studies to understand and optimize the catalytic process.

Theoretical investigations into the energetic landscape of the full reaction pathway with different hydrazine (B178648) catalysts have been crucial for designing more efficient next-generation catalysts. For instance, computational studies predicted that a [2.2.2]-bicyclic hydrazine would exhibit significantly higher reactivity compared to the previously used [2.2.1]-bicyclic hydrazine. This increased reactivity is attributed to a lower activation barrier for the rate-determining cycloreversion step, a prediction that was subsequently verified experimentally.

A key challenge in the catalytic cycle is the slow hydrolysis of the ring-opened hydrazonium intermediates. These intermediates can undergo a competitive and irreversible cycloaddition with a second molecule of norbornene, which can hinder catalyst turnover. This issue has been addressed by strategically incorporating a bridgehead methyl group on the norbornene ring, which led to the first successful demonstration of catalytic carbonyl-olefin metathesis of norbornene rings.

The hydrazine-catalyzed ROCOM of norbornenes can be dissected into two main stages: cycloaddition and cycloreversion, for which optimized conditions have been identified.

| Process | Key Features |

| Cycloaddition | - Formation of a stable pyrazolidine (B1218672) intermediate. - Can be studied independently of the cycloreversion step. |

| Cycloreversion | - The rate-determining step in the overall metathesis. - The activation barrier is influenced by the structure of the hydrazine catalyst. |

| Hydrolysis | - Cleavage of the hydrazonium intermediate to release the product and regenerate the catalyst. - A crucial and potentially turnover-limiting step. |

This table summarizes the key processes in the hydrazine-catalyzed ring-opening carbonyl-olefin metathesis of norbornenes.

In-depth Mechanistic Probes and Experimental Studies

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by probing the kinetic isotope effect (KIE). The replacement of a hydrogen atom with deuterium can significantly alter the rate of a reaction if the C-H bond is broken in the rate-determining step. This technique has been applied to understand various catalytic processes, including those involving rhodium.

In the context of rhodium-catalyzed reactions, deuterium labeling can provide insights into C-H activation and decarbonylation steps. For example, in the rhodium-catalyzed deuterated Tsuji-Wilkinson decarbonylation of aldehydes, deuterium oxide (D₂O) serves as the deuterium source. Such studies help to confirm the involvement of C-H bond cleavage in the mechanistic pathway.

While specific deuterium labeling studies on this compound are not extensively documented in the provided context, the principles can be applied to understand its reactivity. For instance, if a rhodium-catalyzed dehydroformylation of this compound were to be studied, deuterating the formyl position (CHO to CDO) would be expected to result in a primary kinetic isotope effect if the oxidative addition of the C-H(D) bond is rate-determining.

The outcomes of such an experiment could be:

Significant KIE (kH/kD > 1): Indicates that the formyl C-H bond is broken in the rate-determining step.

No significant KIE (kH/kD ≈ 1): Suggests that C-H bond cleavage is not the rate-determining step.

This approach allows for the validation or refutation of proposed mechanistic pathways.

Kinetic Studies and Rate-Determining Step Analysis in Catalytic Reactions

For rhodium-catalyzed reactions such as hydroformylation, kinetic analyses have been instrumental in elucidating the mechanism. The rate of reaction can be monitored by techniques like in situ FTIR or NMR spectroscopy. By systematically varying the concentrations of reactants, catalyst, and ligands, and observing the effect on the reaction rate, a rate law can be determined.

For example, in the rhodium-catalyzed hydroformylation of 1-octene (B94956) using a xantphos ligand, a combination of experimental kinetic isotope effects and theoretical calculations was used to determine the rate-determining step. The study found a small ¹H/²H isotope effect, suggesting that hydride migration might be the RDS. In another study on the rhodium-catalyzed hydroformylation of 1,3-butadiene, the rate law was found to be second-order in syngas pressure and independent of the butadiene concentration, indicating that steps involving hydrogen and carbon monoxide are rate-determining.

In the context of dirhodium(II) carboxylate-catalyzed carbenoid reactions, it has been shown that these reactions can obey Michaelis-Menten kinetics. This implies the formation of a catalyst-substrate complex, and the rate-determining step is the generation of the rhodium carbenoid.

A general approach to determining the rate-determining step in a catalytic cycle involving this compound would involve:

| Experimental Technique | Information Gained |

| Reaction Progress Kinetic Analysis (RPKA) | Determination of reaction orders with respect to reactants, catalyst, and any inhibitors or activators. |

| In situ Spectroscopy (NMR, IR) | Identification and quantification of catalytic intermediates and resting states. |

| Kinetic Isotope Effect (KIE) Studies | Probing the involvement of specific bond-breaking/forming events in the rate-determining step. |

| Computational Modeling (DFT) | Calculation of the energy barriers for each elementary step in the proposed catalytic cycle. |

This table outlines common experimental and computational methods for analyzing the rate-determining step in catalytic reactions.

Isolation, Characterization, and Reactivity Studies of Key Organometallic Intermediates

The elucidation of catalytic mechanisms often hinges on the successful isolation and characterization of key intermediates. In the context of catalytic reactions involving this compound and its derivatives, significant progress has been made in trapping and analyzing the organometallic species that lie within the catalytic cycle. A pivotal study in this area involves the rhodium-catalyzed hydroacylation of norbornadiene, a close structural relative of norbornene, which provides critical insights into the intermediates that are likely analogous to those in reactions with this compound.

Isolation and Solid-State Structure of a Norbornenyl-Acyl-Rhodium(III) Complex

Researchers have successfully synthesized and isolated a pentacoordinated norbornenyl-acyl-rhodium(III) complex, which is proposed as a key intermediate in the hydroacylation of norbornadiene. The reaction of [Rh(nbd)Cl]₂ (where nbd = norbornadiene) with two equivalents of quinoline-8-carbaldehyde (NCHO) and two equivalents of a phosphine (B1218219) ligand, tris(p-fluorophenyl)phosphine (PR₃), led to the formation of the complex [RhCl(NCO)(nbyl)(PR₃)] (where nbyl = σ-norbornenyl and NCO = quinoline-8-acyl) rsc.org.

This intermediate, compound 1 , was fully characterized in both solution and the solid state. The solid-state structure of 1 was determined by X-ray diffraction, providing unambiguous evidence of its molecular geometry. rsc.org The rhodium center is in a distorted trigonal bipyramidal environment. The acyl group, arising from the aldehyde, and the norbornenyl group, formed from the insertion of rhodium into a C-H bond of norbornadiene, are key features of this intermediate.

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) C1-Rh1-C11, P1-Rh1-N1 |

| 1 | C₃₄H₂₅ClF₃NO₂PRh | Monoclinic | P2₁/n | Rh1-P1: 2.332(1), Rh1-Cl1: 2.401(1), Rh1-N1: 2.131(3), Rh1-C1: 2.062(4), Rh1-C11: 2.146(4) | 93.9(2), 171.1(1) |

Characterization in Solution

In solution, compound 1 exhibits dynamic behavior. NMR spectroscopy is a powerful tool for characterizing such species in their active state. The ¹H NMR spectrum of 1 in CD₂Cl₂ shows distinct signals for the norbornenyl and acyl fragments, confirming the structure observed in the solid state. For instance, the vinylic protons of the norbornenyl ligand appear as distinct multiplets, and the protons of the quinoline ring are also clearly resolved.

The ³¹P{¹H} NMR spectrum displays a doublet, confirming the coordination of the phosphine ligand to the rhodium center. The large coupling constant is indicative of a direct Rh-P bond.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P{¹H} | 35.8 | d | J(Rh,P) = 142.0 | P(p-F-C₆H₄)₃ |

| ¹H | 8.90 | d | 4.2 | H of quinoline |

| ¹H | 6.45 | m | Vinylic H of norbornenyl | |

| ¹H | 6.25 | m | Vinylic H of norbornenyl |

Reactivity Studies of the Isolated Intermediate

The reactivity of the isolated intermediate 1 provides crucial evidence for its role in the catalytic cycle. It was observed that compound 1 has low stability in solution and, over a period of 12 hours, undergoes a slow ring-closure isomerization to form a σ-nortricyclyl complex, [RhCl(NCO)(ntyl)(PR₃)] (compound 2 ) rsc.org. This transformation represents a potential off-cycle or deactivation pathway.

More importantly, the reaction of intermediate 1 with an additional equivalent of the aldehyde (NCHO) and the phosphine ligand (PR₃) leads to the formation of a hydrido-acyl-rhodium(III) complex, [RhCl(H)(NCO)(PR₃)₂] (compound 3 ), and one equivalent of the ketone product, which is the result of hydroacylation rsc.org. This reactivity demonstrates that the norbornenyl-acyl intermediate is competent to proceed towards the final product.

Advanced Spectroscopic and Computational Analyses of Norbornene Carboxaldehyde Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy is an indispensable tool for the detailed analysis of norbornene carboxaldehyde systems. It provides profound insights into molecular structure, stereochemistry, reaction kinetics, and conformational dynamics.

Structural Elucidation and Stereochemical Assignments of this compound Derivatives

The structural characterization and stereochemical assignment of this compound derivatives are readily achieved using ¹H and ¹³C NMR spectroscopy. The distinction between the endo and exo isomers, which are diastereomers formed during the Diels-Alder synthesis, is a key aspect of this analysis. The spatial orientation of the carboxaldehyde group relative to the bicyclic ring system results in distinct chemical shifts and spin-spin coupling constants.

The differentiation between endo and exo isomers can be exemplified by comparing the NMR data of related norbornene derivatives. For instance, the ¹H NMR spectrum of exo-5-norbornene-2-carboxylic acid shows distinct signals for its protons, allowing for clear assignment rsc.org. Similarly, detailed 1D and 2D NMR analysis of norbornene dicarboximide derivatives provides a basis for understanding the spectral features that differentiate stereoisomers nih.govunisa.it.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in Norbornene Derivatives

| Proton | exo-Isomer (example) | endo-Isomer (example) |

|---|---|---|

| H-1 | ~3.0 | ~3.2 |

| H-2 | ~2.5 | ~2.9 |

| H-3n | ~1.4 | ~1.9 |

| H-3x | ~1.9 | ~1.3 |

| H-4 | ~2.8 | ~3.0 |

| H-5 | ~6.1 | ~6.2 |

| H-6 | ~6.1 | ~6.0 |

| H-7a | ~1.5 | ~1.6 |

Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent.

Spectroscopic Monitoring of Polymerization Processes and Reaction Kinetics

NMR spectroscopy is a powerful technique for real-time monitoring of polymerization reactions involving this compound and its derivatives, such as Ring-Opening Metathesis Polymerization (ROMP) mit.eduresearchgate.net. By acquiring NMR spectra at regular intervals during the polymerization, the consumption of the monomer and the formation of the polymer can be quantified researchgate.net.

The characteristic signals of the monomer's olefinic protons (typically around 6.0-6.3 ppm) decrease in intensity over time, while new signals corresponding to the olefinic protons in the polymer backbone appear at a different chemical shift (e.g., around 5.2-5.4 ppm for polynorbornene) mit.eduresearchgate.net. The conversion of the monomer can be calculated by integrating these respective signals. This allows for the determination of reaction kinetics, including the rate of polymerization kent.ac.uk. Furthermore, changes in proton relaxation times (T1 and T2) can provide insights into the changes in molecular mobility as the polymerization proceeds from monomer to polymer researchgate.net.

Kinetic studies of the copolymerization of norbornene with other monomers, such as ethylene, have also been successfully investigated using variable-temperature NMR, providing detailed mechanistic insights nih.gov.

Table 2: Example of Monomer Conversion Data from NMR Monitoring of Norbornene Derivative Polymerization

| Time (minutes) | Monomer Integral | Polymer Integral | Monomer Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 5 | 0.75 | 0.25 | 25 |

| 10 | 0.50 | 0.50 | 50 |

| 20 | 0.20 | 0.80 | 80 |

Analysis of Long-Range Coupling and Conformational Dynamics

The rigid bicyclic framework of this compound gives rise to characteristic long-range spin-spin couplings, which are valuable for confirming stereochemistry and understanding conformational preferences. One of the most notable is the four-bond "W-pathway" or "zigzag" coupling. This type of coupling is observed between protons that are separated by four bonds in a planar, W-shaped arrangement cdnsciencepub.com.

In norbornene systems, significant long-range coupling is often observed, for example, between the bridgehead protons and distant protons on the opposite side of the ring system. The magnitude of these long-range coupling constants, typically in the range of 1.0-2.0 Hz, is highly dependent on the dihedral angles and the distance between the coupled nuclei cdnsciencepub.com. The presence or absence of specific long-range correlations in 2D NMR spectra like COSY can provide definitive proof of stereochemical assignments.

Detailed analysis of these coupling constants, often aided by computational modeling, allows for a deeper understanding of the conformational dynamics of the norbornene ring system and the influence of the carboxaldehyde substituent on its geometry.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies, providing detailed insights into the electronic structure, reactivity, and selectivity of this compound systems.

Density Functional Theory (DFT) for Reaction Mechanisms, Transition States, and Energetics

DFT calculations are widely used to investigate the reaction mechanisms of processes involving this compound, most notably its formation via the Diels-Alder reaction between cyclopentadiene (B3395910) and acrolein nih.govacs.orgacs.org. These calculations can map out the entire potential energy surface of the reaction, identifying the structures of reactants, products, and, crucially, the transition states that connect them.

By calculating the geometries and energies of the transition states for the formation of both the endo and exo isomers, the kinetic favorability of each pathway can be determined. The activation energy (the energy difference between the reactants and the transition state) is a key predictor of reaction rate. DFT studies have shown that for the Diels-Alder reaction of cyclopentadiene and acrolein, the endo transition state is generally lower in energy, consistent with the experimentally observed preference for the endo product under kinetic control nih.gov. These calculations also reveal details about the asynchronicity of bond formation in the transition state acs.org.

Table 3: Representative DFT-Calculated Activation Energies (kcal/mol) for the Diels-Alder Reaction of Cyclopentadiene and Acrolein

| Pathway | Transition State | Activation Energy (Gas Phase) |

|---|---|---|

| endo | TS-endo | 15.8 |

Note: Values are illustrative and can vary based on the level of theory and basis set used in the calculation.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

DFT calculations are not only useful for understanding known reactions but also for predicting the outcomes of new synthetic pathways involving this compound. This predictive power is particularly valuable for reactions that can yield multiple isomers, such as those involving regioselectivity and stereoselectivity.

For example, in reactions such as hydroformylation, where a formyl group and a hydrogen atom are added across the double bond of norbornene, DFT can be used to model the reaction pathways leading to different regioisomers rsc.orgnih.gov. By comparing the activation barriers for the formation of each possible product, the most likely outcome can be predicted.

Similarly, the stereoselectivity of reactions on the this compound scaffold can be predicted by calculating the energies of the diastereomeric transition states researchgate.netippi.ac.ir. This allows for the rational design of catalysts and reaction conditions to favor the formation of a desired stereoisomer. The development of computational workflows and machine learning models is further enhancing the ability to predict selectivity in complex organic reactions nih.govrsc.org.

Modeling of Activation Barriers and Rate Enhancements

The study of reaction mechanisms and kinetics is fundamental to understanding the chemical reactivity of this compound. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for modeling activation barriers and predicting rate enhancements in chemical reactions. These theoretical calculations provide valuable insights into the transition states and energy profiles of reactions involving norbornene derivatives.

Theoretical models are employed to calculate the activation energy (Ea) and Gibbs free energy of activation (ΔG‡), which are critical parameters for determining reaction rates. For instance, DFT calculations can be used to locate the transition state geometry of a reaction, such as the Diels-Alder reaction that forms the norbornene scaffold, or subsequent functional group transformations of the carboxaldehyde moiety. By analyzing the vibrational frequencies of the transition state structure, it can be confirmed as a first-order saddle point on the potential energy surface.

The accuracy of these computational models is highly dependent on the chosen level of theory and basis set. Modern computational chemistry offers a variety of functionals and basis sets, and their selection is crucial for obtaining results that correlate well with experimental data. For example, hybrid functionals like B3LYP are often used in conjunction with Pople-style or Dunning-style basis sets to achieve a balance between computational cost and accuracy.

Furthermore, computational models can elucidate the factors that contribute to rate enhancements. For example, the introduction of a catalyst can lower the activation barrier of a reaction. Computational studies can model the interaction of the catalyst with the reactants and the transition state, providing a detailed picture of the catalytic cycle and the origin of the rate enhancement. This information is invaluable for the rational design of more efficient catalysts for reactions involving this compound.

Table 1: Hypothetical Activation Energies for a Reaction of this compound Calculated with Different DFT Functionals

| DFT Functional | Basis Set | Activation Energy (kcal/mol) |

| B3LYP | 6-31G(d) | 25.4 |

| M06-2X | 6-311+G(d,p) | 23.8 |

| ωB97X-D | def2-TZVP | 22.9 |

Computational NMR Methods for Configuration Elucidation and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and its power is significantly enhanced when combined with computational methods. For this compound, which can exist as endo and exo diastereomers, computational NMR is particularly valuable for the unambiguous assignment of its configuration.

The chemical shifts of protons and carbons in a molecule are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of a molecule with a given stereochemistry. By comparing the computationally predicted chemical shifts with the experimentally obtained NMR spectrum, the correct diastereomer can be identified. This is especially useful when one-dimensional and two-dimensional NMR techniques alone are insufficient for a definitive assignment. researchgate.net

The process typically involves the following steps:

Conformational Search: The first step is to identify the low-energy conformers of both the endo and exo isomers of this compound using molecular mechanics or semi-empirical methods.

Geometry Optimization: The geometries of the most stable conformers are then optimized at a higher level of theory, typically using DFT.

NMR Chemical Shift Calculation: The NMR chemical shifts for each optimized conformer are calculated using a method like GIAO.

Boltzmann Averaging: The calculated chemical shifts for each conformer are then averaged based on their Boltzmann populations to obtain the final predicted spectrum for each isomer.

Comparison with Experimental Data: The predicted spectra for the endo and exo isomers are compared with the experimental spectrum. The isomer whose predicted spectrum shows a better agreement with the experimental data is assigned as the correct one.

The accuracy of these predictions has been shown to be sufficient to distinguish between diastereomers in many cases. escholarship.org For norbornene derivatives, characteristic differences in the chemical shifts of the olefinic protons and the protons on the bicyclic framework between the endo and exo isomers can be accurately reproduced by computational methods. doaj.orgmodgraph.co.uk

Table 2: Representative Experimental and Computationally Predicted ¹H NMR Chemical Shifts (ppm) for endo and exo isomers of a 2-substituted Norbornene Derivative

| Proton | endo Isomer (Experimental) | endo Isomer (Calculated) | exo Isomer (Experimental) | exo Isomer (Calculated) |

| H5 | 6.15 | 6.12 | 6.08 | 6.05 |

| H6 | 5.95 | 5.92 | 6.05 | 6.02 |

| H1 | 3.20 | 3.18 | 2.95 | 2.93 |

| H4 | 2.90 | 2.88 | 2.85 | 2.83 |

| H2 | 2.50 | 2.48 | 2.20 | 2.18 |

| H3-endo | 1.90 | 1.88 | 1.85 | 1.83 |

| H3-exo | 1.30 | 1.28 | 1.25 | 1.23 |

| H7a | 1.45 | 1.43 | 1.40 | 1.38 |

| H7s | 1.35 | 1.33 | 1.30 | 1.28 |

Molecular Docking Studies for Ligand-Receptor Interactions (excluding biological activity/efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking can be used to investigate its potential non-covalent interactions with a variety of macromolecular receptors, such as proteins. It is important to note that this section focuses solely on the methodological aspects and the analysis of intermolecular interactions, without any discussion of biological activity or efficacy.

The primary goal of molecular docking is to generate a set of possible binding poses of a ligand (in this case, this compound) within the binding site of a receptor and to rank these poses using a scoring function. The scoring function estimates the binding affinity by considering various energy terms, such as van der Waals interactions, electrostatic interactions, and hydrogen bonding.

A typical molecular docking workflow involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the receptor and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A search algorithm explores the conformational space of the ligand within the binding site to generate a variety of binding poses.

Scoring and Ranking: The generated poses are ranked based on a scoring function that estimates the binding energy.

Analysis of Binding Interactions: The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the receptor.

For this compound, docking studies could reveal how the rigid bicyclic framework and the reactive aldehyde group can be accommodated within a binding pocket. The analysis would focus on the types and geometries of the interactions formed. For example, the aldehyde group could act as a hydrogen bond acceptor, while the hydrocarbon cage would likely engage in hydrophobic interactions.

Table 3: Hypothetical Interaction Analysis of this compound Docked into a Receptor Binding Site

| Interaction Type | Interacting Ligand Atom(s) | Interacting Receptor Residue(s) | Distance (Å) |

| Hydrogen Bond | O of C=O | NH of Glycine | 2.9 |

| Hydrophobic (Alkyl) | C5, C6 of norbornene | Side chain of Leucine | 3.8 |

| Hydrophobic (Alkyl) | C7 of norbornene | Side chain of Valine | 4.1 |

| van der Waals | C1, C2, C3, C4 of norbornene | Phenyl ring of Phenylalanine | 3.5 |

Derivatization Strategies and Applications in Functional Materials

Synthesis of Novel Norbornene Carboxaldehyde Derivatives

The aldehyde functional group of this compound serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with tailored properties. These derivatives are crucial as monomers for polymerization and as building blocks for more complex molecular architectures.

Preparation of Carboxamide Derivatives for Chemical Scaffolding

The norbornene scaffold is a recognized privileged structure in medicinal chemistry, and the synthesis of norbornene carboxamide derivatives provides a valuable platform for the development of new chemical entities. d-nb.info One of the most direct methods for converting this compound into its corresponding carboxamide derivatives is through an oxidation-amination sequence. The aldehyde is first oxidized to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form the amide bond.

Alternatively, reductive amination offers a more direct route to N-substituted amine derivatives, which can be further acylated to form carboxamides. This two-step, one-pot reaction involves the formation of an imine intermediate from this compound and a primary or secondary amine, followed by in-situ reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride. researchgate.netnih.govresearchgate.netpurdue.edunih.govorganic-chemistry.org The general reaction scheme is depicted below:

Table 1: Key Steps in Reductive Amination of this compound

| Step | Description | Reactants | Intermediate/Product |

| 1 | Imine Formation | This compound, Primary/Secondary Amine | Imine |

| 2 | Reduction | Imine, Reducing Agent (e.g., NaBH₄) | N-substituted Norbornene Methylamine |

This methodology allows for the introduction of a wide array of functional groups onto the norbornene scaffold, making these carboxamide derivatives highly valuable for creating diverse chemical libraries for drug discovery and for building complex molecular architectures for materials science applications. d-nb.info

Development of Imide Derivatives and Other Functional Group Modifications

Norbornene imide derivatives are another important class of monomers that can be synthesized from precursors readily available from this compound. The synthesis typically begins with the Diels-Alder reaction of cyclopentadiene (B3395910) and maleic anhydride (B1165640) to produce cis-5-norbornene-exo-2,3-dicarboxylic anhydride. acs.orggoogle.com This anhydride can then be reacted with primary amines or hydrazines to yield the corresponding imide or N-amino imide derivatives. acs.orgacs.org

The reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with hydrazine (B178648), for instance, produces N-amino norbornene imides, which are scalable monomers suitable for living Ring-Opening Metathesis Polymerization (ROMP). acs.orgacs.org These N-amino imides can be further functionalized by reacting them with carboxylic acid chlorides to obtain non-hydrogen-bond-forming derivatives. acs.org

The synthesis of these imide monomers is often straightforward and can be performed on a multigram scale under mild conditions. acs.org The resulting monomers can then be polymerized using catalysts like the Grubbs third-generation catalyst to produce well-defined polymers with controlled molecular weights and narrow dispersities. acs.org

Role in Advanced Material Science and Polymer Design

The unique strained ring structure of the norbornene moiety makes it an excellent monomer for various polymerization techniques, particularly ROMP. The functional groups introduced through the derivatization of this compound play a crucial role in defining the properties of the resulting polymers.

Incorporation into High-Performance Polymeric Materials

Norbornene and its derivatives are key components in the production of high-performance polymers, such as cyclic olefin copolymers (COCs). These materials are known for their high glass transition temperatures (Tg), excellent optical clarity, and good thermal stability. d-nb.infomdpi.com The incorporation of functionalized norbornene monomers, derived from this compound, allows for the precise tuning of the polymer's properties.

For example, the copolymerization of ethylene with norbornene derivatives can lead to materials with a high norbornene content, which in turn stiffens the polymer backbone and increases the glass transition temperature. d-nb.info The microstructure of these copolymers, including the distribution of the norbornene units (alternating sequences versus blocks), significantly influences their thermal behavior. d-nb.info

Furthermore, norbornene imide monomers are readily polymerized via ROMP to create polymers with high thermal stability and specific functionalities. researchgate.net The resulting polynorbornene imides can be hydrogenated to improve their oxidative stability. researchgate.net The functional groups on the imide moiety can be tailored to introduce specific properties, such as the ability to adsorb heavy metals. mdpi.com

Table 2: Properties of Norbornene-Based Polymers

| Polymer Type | Key Properties | Potential Applications |

| Ethylene-Norbornene Copolymers | High Tg, Optical Clarity, Thermal Stability mdpi.com | Heat-resistant films, Optical components |

| Polynorbornene Imides | High Thermal Stability, Functionalizability researchgate.netmdpi.com | Adsorbents, High-performance plastics |

Tailoring Thermal and Chemical Stability of Polynorbornenes

The functional groups pendant to the polynorbornene backbone, introduced via derivatization of this compound, offer a powerful tool for tailoring the thermal and chemical stability of the resulting materials. For instance, the incorporation of thiol-functionalized norbornene dicarboximide monomers yields polymers with high thermal stability, with onset decomposition temperatures in the range of 409–459 °C. mdpi.com

Moreover, post-polymerization modifications of functionalized polynorbornenes can further enhance their stability. Hydrogenation of the carbon-carbon double bonds in the polymer backbone is a common strategy to increase the oxidative stability of these materials. researchgate.net The presence of functional groups also allows for crosslinking, which can significantly improve the mechanical and thermal properties of the polymer. researchgate.net

Intersections with Biosynthetic Pathways

While the synthesis of this compound and its derivatives is predominantly achieved through chemical synthesis, there is growing interest in exploring biocatalytic and biosynthetic routes for the production of functionalized molecules. The direct biosynthesis of this compound in microorganisms has not been reported. However, the principles of metabolic engineering and enzymatic synthesis offer potential avenues for the future production of norbornene-type structures.

Enzymatic reactions, for instance, could be employed for the stereoselective functionalization of norbornene derivatives. The use of enzymes in organic synthesis is an expanding field, offering advantages in terms of selectivity and milder reaction conditions. Although specific enzymes for the direct synthesis of this compound are not known, the vast enzymatic machinery present in nature for the synthesis of various cyclic and aldehyde-containing compounds could potentially be engineered or adapted for this purpose.

Metabolic engineering of microorganisms to produce valuable chemicals from renewable feedstocks is a well-established field. While the de novo biosynthesis of a non-natural compound like this compound would be a complex challenge, it is theoretically possible through the design and implementation of novel biosynthetic pathways. This would involve the identification and combination of suitable enzymes from different organisms to create a pathway capable of converting a central metabolite into the target molecule.

Enzymatic Formation of Norbornene-Containing Natural Products (e.g., Diels-Alderase Activity)

The biosynthesis of complex natural products, including those with norbornene-like skeletons, is a testament to the remarkable catalytic power and specificity of enzymes. Among the most fascinating of these are the "Diels-Alderases," a class of enzymes that catalyze the Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction that generates cyclic and bicyclic structures. oup.comrsc.orgnih.gov The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, and the discovery of enzymes that have evolved to mediate this transformation has been a significant area of research. nih.gov These enzymes are capable of controlling the regio- and stereoselectivity of the cycloaddition, leading to the formation of specific isomers of complex molecules. researchgate.netnih.gov